2-Methoxy-5-propylphenol

Description

Definition and Classification within the Guaiacol (B22219) Chemical Family

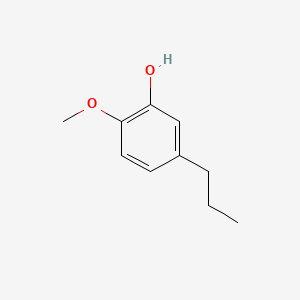

2-Methoxy-5-propylphenol is an organic compound with the chemical formula C10H14O2. biosynth.comnist.govchemicalbook.combldpharm.comchemsynthesis.com It belongs to the larger class of phenols, which are aromatic compounds containing a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. ontosight.ai Specifically, it is a derivative of guaiacol, which is 2-methoxyphenol. wikipedia.org The addition of a propyl group at the 5-position of the guaiacol structure gives rise to this compound. ontosight.ai Therefore, it can be classified as a substituted guaiacol and a member of the methoxyphenol family. foodb.caphenol-explorer.eu The presence of the hydroxyl, methoxy (B1213986), and propyl functional groups on the benzene ring influences its chemical properties, including its acidity and solubility. ontosight.ai

Academic Significance and Research Trajectory in Organic Chemistry

The academic significance of this compound lies in its role as a model compound in various research areas, particularly in the study of lignin (B12514952) chemistry. Lignin, a complex polymer found in wood, is rich in guaiacol-type structures. biosynth.com As a methoxylated derivative of coniferyl alcohol, an intermediate in lignin biosynthesis, this compound serves as a simpler model for understanding the complex chemical reactions involved in lignin degradation and modification processes, such as delignification in papermaking. biosynth.comresearchgate.net Its functional groups, including hydroxyl and methoxy groups, are key to its reactivity. biosynth.com

Research has also explored its potential in organic synthesis as an intermediate for creating more complex molecules. ontosight.aiontosight.ai The study of such phenolic compounds is driven by their potential biological activities, which often stem from their antioxidant properties. ontosight.ai While detailed biological effects are outside the scope of this article, the underlying chemical reactivity that gives rise to these properties is a key focus of organic chemistry research.

Structural Isomerism and Distinctions with Related Propylmethoxyphenols (e.g., 2-Methoxy-4-propylphenol (B1219966) and 3-Methoxy-5-propylphenol)

Structural isomers are compounds that share the same molecular formula but have different arrangements of atoms. wikipedia.org In the case of propylmethoxyphenols, the positions of the propyl and methoxy groups on the phenol (B47542) ring can vary, leading to several structural isomers with distinct properties. This compound is one such isomer. Two other notable isomers are 2-Methoxy-4-propylphenol and 3-Methoxy-5-propylphenol.

2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is a well-studied isomer used as a flavoring agent and in the fragrance industry. chemimpex.comsigmaaldrich.comnih.gov It is recognized for its antioxidant properties and is found in various natural sources, including certain fruits and beverages. chemimpex.comsigmaaldrich.com 3-Methoxy-5-propylphenol is another structural isomer, though less commonly discussed in readily available literature. nih.govnist.gov The differing placement of the substituent groups on the aromatic ring leads to variations in their physical and chemical properties, as detailed in the table below.

Comparison of Propylmethoxyphenol Isomers

| Property | This compound | 2-Methoxy-4-propylphenol | 3-Methoxy-5-propylphenol |

|---|---|---|---|

| Molecular Formula | C10H14O2 | C10H14O2 | C10H14O2 |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |

| CAS Number | 58539-27-8 | 2785-87-7 | 55136-70-4 |

| Synonyms | 5-Propylguaiacol | 4-Propylguaiacol, Dihydroeugenol | Divarine monomethyl ether |

| Boiling Point | Not available | 239-241 °C | Not available |

| Appearance | Not available | Colorless liquid | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-propylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUORCZPIKYDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974097 | |

| Record name | 2-Methoxy-5-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-27-8 | |

| Record name | Phenol, 2-methoxy-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 2-Methoxy-5-propylphenol

While numerous phenol (B47542) derivatives are readily available, the targeted synthesis of this compound often requires multi-step procedures starting from more common precursors. A plausible synthetic route could involve the modification of closely related natural products or the strategic functionalization of a benzene (B151609) ring.

One potential pathway begins with a compound like 1-(4-methoxyphenyl)propan-2-one. Through a series of reactions including the formation of an oxime and subsequent stereoselective catalytic reduction, a 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (B44550) intermediate can be formed. google.com While this specific patent aims for a sulfonamide, modification of the synthetic sequence, potentially involving a Sandmeyer-type reaction to convert an amino group to a hydroxyl group at an earlier stage, could theoretically be adapted to yield the target phenol.

Another conceptual approach involves the catalytic hydrogenation of related unsaturated phenols. For instance, the hydrogenation of eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol) over a Palladium on Y-zeolite (Pd/Y) catalyst is known to produce its saturated analogue, 2-methoxy-4-propylphenol (B1219966). unej.ac.id A similar strategy could be envisioned starting from an isomeric allyl-substituted guaiacol (B22219), where the allyl group is positioned at the 5-position, to yield this compound upon hydrogenation.

Derivatization Strategies for this compound and its Analogues

The functional groups of this compound provide multiple avenues for derivatization, allowing for the synthesis of a wide range of analogues with tailored properties.

The synthesis of sulfamic acid derivatives from phenolic compounds typically proceeds via an initial conversion to the corresponding aniline (B41778). For example, a general method for preparing sulfamic acids involves the reaction of an aniline derivative with a sulfonating agent. A process for producing 2-methoxy-5-methylaniline-4-sulphonic acid involves treating 2-methoxy-5-methylaniline (B41322) with sulfuric acid or a mixture of sulfuric acid and oleum (B3057394) at elevated temperatures. google.com

Following this precedent, the synthesis of (2-Methoxy-5-propylphenyl)sulfamic acid would likely start from 2-methoxy-5-propylaniline. This aniline could be reacted with a sulfonating agent like chlorosulfonic acid or sulfur trioxide. The general reaction involves the treatment of the aniline with the sulfonating agent in an appropriate solvent, followed by workup to isolate the resulting sulfamic acid.

Table 1: Synthesis of a Related Sulfonic Acid Derivative

| Starting Material | Reagent | Conditions | Product |

|---|

This table illustrates a known synthesis for a structurally similar compound, providing a model for the synthesis of the target sulfamic acid. google.com

The hydroxyl group of this compound can be readily converted to an ether linkage, forming various aryl ethers. Classic methods like the Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, are applicable. More advanced, modern methods often employ metal catalysis to facilitate this transformation.

The Ullmann condensation, for example, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. Modern variations of this reaction allow for the formation of diaryl ethers under milder conditions. Another powerful technique is the Buchwald-Hartwig amination, which can be adapted for C-O bond formation using palladium catalysts to couple aryl halides or triflates with alcohols.

Furthermore, novel reagents have been developed for this purpose. PhenoFluor, for instance, can mediate the coupling of phenols with primary and secondary alcohols to form alkyl aryl ethers, a reaction that can be challenging for traditional methods like the Mitsunobu reaction, especially with sterically demanding substrates.

The aromatic ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the hydroxyl and methoxy (B1213986) groups. The hydroxyl group is a particularly strong activating group and directs incoming electrophiles to the ortho and para positions relative to it.

In this compound, the position para to the hydroxyl group is occupied by the propyl group. The two ortho positions are at C6 and C2. The C2 position is already substituted with a methoxy group. Therefore, electrophilic attack is most likely to occur at the C6 position.

Nitration: The nitration of a similar compound, 2-methoxyphenol (guaiacol), can lead to substitution at the 5-position to yield 2-methoxy-5-nitrophenol. biosynth.comresearchgate.net This suggests that nitration of this compound would likely introduce a nitro group onto the ring, with the precise position influenced by the combined directing effects of the existing substituents.

Halogenation: Halogenation, using reagents like Br₂ or Cl₂, would proceed similarly. For instance, the synthesis of eugenol, an isomer of this compound, can involve the halogenation of guaiacol as an initial step to introduce a halogen at the 4-position, which is later replaced. google.com This highlights the utility of halogenation in introducing a functional group that can be further modified.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH | Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

Phenols can undergo oxidative coupling reactions, typically catalyzed by transition metal complexes (e.g., iron, copper) or enzymes, to form new carbon-carbon or carbon-oxygen bonds. This process involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol molecule.

Applying this to propylmethoxyphenols could lead to the formation of dimeric structures, such as biphenols (C-C coupling) or diphenylene ethers (C-O coupling). The regioselectivity of the coupling (i.e., which positions on the aromatic rings bond) is influenced by the catalyst and reaction conditions. For example, the synthesis of a 5-5' coupled dimeric lignin (B12514952) model compound, 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol, demonstrates the feasibility of selective C-C bond formation. researchgate.net These reactions are fundamental in the biosynthesis of natural polymers like lignin and have been adapted for the synthesis of complex molecules and novel biomaterials. biosynth.com

Catalytic Conversions and Reaction Pathways of Methoxy-Propylphenols

The methoxy and propyl groups of methoxy-propylphenols can be modified or removed through various catalytic processes, leading to valuable chemical feedstocks.

A key transformation is hydrodeoxygenation (HDO), which involves the removal of oxygen atoms. The catalytic hydrodeoxygenation of 2-methoxy-4-propylphenol (an isomer of the title compound) over a molybdenum phosphide (B1233454) on silica (B1680970) (MoP/SiO₂) catalyst has been shown to selectively remove the methoxy group to yield 4-propylphenol (B1200801). Further reaction over a zeolite catalyst like HZSM-5 can then lead to dealkylation and the formation of phenol. nih.gov A study on this one-pot conversion to phenol achieved a yield of nearly 90 mol%. nih.gov

Table 3: Catalytic Conversion of a Methoxy-Propylphenol Isomer

| Starting Material | Catalyst System | Key Transformation(s) | Major Product(s) |

|---|

This table summarizes the catalytic conversion of a closely related isomer, indicating potential reaction pathways for this compound. nih.gov

These catalytic routes are of significant interest for the valorization of lignin, a complex biopolymer rich in methoxyphenol subunits, into simpler, high-value aromatic chemicals.

Demethylation Methodologies (e.g., using boron tribromide)

The cleavage of the aryl methyl ether bond in guaiacol-type structures is a crucial transformation for producing catechols, which are important chemical intermediates. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. rsc.orgchem-station.com The demethylation reaction with BBr₃ is advantageous due to its high selectivity and the mild conditions under which it proceeds, often at or below room temperature, tolerating various other functional groups. rsc.org

The mechanism initiates with the formation of a Lewis acid-base adduct between the ether's oxygen atom and the highly Lewis-acidic boron center of BBr₃. chem-station.comnih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and the formation of bromomethane (B36050) and an alkoxydibromoborane intermediate. chem-station.com Subsequent hydrolysis of this intermediate yields the final dihydroxy-aromatic compound (catechol). chem-station.com

Despite its efficacy, BBr₃ is a hazardous substance that reacts violently with water and alcohols, necessitating careful handling. rsc.org Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insight, predicting that one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether before hydrolysis, a finding supported by experimental analysis. nih.gov

| Reagent | Key Features | Mechanism | Conditions |

| Boron Tribromide (BBr₃) | High reactivity and selectivity | Lewis acid-base adduct formation followed by nucleophilic attack | Mild (0°C to room temperature) |

Hydrodeoxygenation and Dealkylation of Lignin-Derived Phenolics (e.g., conversion of 2-methoxy-4-propylphenol to phenol)

Hydrodeoxygenation (HDO) is a vital upgrading process for lignin-derived bio-oils, which are rich in oxygenated compounds like 2-methoxy-4-propylphenol (4-propylguaiacol). This process removes oxygen atoms, increasing the energy density and stability of the resulting chemical feedstock. aiche.org The reaction pathways and product selectivity are highly dependent on the choice of catalyst and operating conditions. nrel.gov

Studies using presulfided NiMo/Al₂O₃ or dual-functionality MoS₂/NiS on phosphated γ-alumina catalysts have demonstrated that temperature and catalyst acidity are critical parameters. nrel.govacs.org At moderately high temperatures (e.g., 350°C), mild deoxygenation is favored, leading to the formation of 4-propylphenol as the predominant product. nrel.gov However, at higher temperatures, more extensive deoxygenation and dealkylation occur, yielding hydrocarbons such as propylbenzene (B89791) and, ultimately, phenol. nrel.gov

The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) can steer the reaction away from ring saturation. repec.org THF coordinates to the catalyst surface, sterically hindering the flat adsorption of the phenol ring and thus suppressing its hydrogenation, which favors the demethoxylation pathway to produce 4-propylphenol. repec.org

Table 1: Catalyst Systems and Product Selectivity in the HDO of 2-Methoxy-4-propylphenol

| Catalyst System | Support | Temperature Range (°C) | Key Products | Reference |

| NiMo (presulfided) | Al₂O₃ | ~400 | 4-Propylphenol | acs.org |

| MoS₂/NiS | Phosphated γ-Alumina | 250 - 450 | Alkylated phenols, Methylpropylphenols | nrel.gov |

| MoS₂ | γ-Alumina | 250 - 450 | 4-Propylphenol | nrel.gov |

| Ru/C | Carbon | Ambient | 2-Methoxy-4-propylcyclohexanol (in isooctane), 4-Propylphenol (in THF) | repec.org |

Mechanistic Investigations of Catalytic Pathways on Zeolite Structures

Zeolites, particularly acidic forms like H-ZSM-5, are effective catalysts for the dealkylation of alkylphenols, a key step in converting lignin-derived streams into fundamental chemicals like phenol and olefins. The reaction mechanism within the zeolite pores has been a subject of detailed investigation.

The process is understood to begin with the protonation of the alkylphenol by a Brønsted acid site (BAS) within the zeolite framework. This leads to the formation of a critical intermediate known as a Wheland complex or arenium ion. From this intermediate, the reaction can proceed through several possible pathways:

Concerted Dealkylation: The alkyl group departs simultaneously as the C-C bond is cleaved.

Stepwise Dealkylation: This path involves the formation of a surface alkoxide species (SAS) as another intermediate before the final products are formed.

Intramolecular Dealkylation: This involves an internal rearrangement leading to a protonated phenol.

The reactivity of the alkylphenol is highly dependent on the structure of the alkyl group. For instance, 4-isopropylphenol (B134273) is significantly more reactive than 4-n-propylphenol, which in turn is more reactive than 4-ethylphenol. This difference in reactivity is attributed to the stability of the carbocation formed during the dealkylation process. Solvents also play a determining role in the reaction pathways on zeolite catalysts by influencing the formation and stability of key carbenium ion electrophiles. uni.lu

Utility as a Chemical Intermediate and Building Block in Organic Synthesis

The functionalized phenolic structure of this compound and its isomers makes them valuable building blocks for more complex, high-value molecules, including pharmaceutical scaffolds and specialized polymers.

Precursor for Pharmaceutical Scaffolds

The 2-methoxy-propylphenol framework serves as a foundational structure for certain biologically active molecules. While not a widespread scaffold, specific examples highlight its potential. For instance, the compound 2-Methoxy-5-((2R)-2-(((1R)-1-phenylethyl)amino)propyl)benzenesulfonamide is a complex molecule used as a pharmaceutical reference standard that incorporates the 2-methoxy-5-propyl benzenoid core. simsonpharma.com The synthesis of such molecules demonstrates the utility of the parent phenol as a starting material for creating chiral amines and sulfonamides, which are common moieties in drug discovery. Furthermore, related methoxyphenolic structures, such as Schiff bases derived from vanillin, have been synthesized and investigated for their antioxidant properties, suggesting a broader potential for this class of compounds in medicinal chemistry. researchgate.net

Monomer in Polymer Synthesis (e.g., synthesis of 5,5'-methylenebis(2-methoxy-4-n-propylphenol))

Lignin-derived phenolics are increasingly recognized as promising bio-based monomers for sustainable polymers. The vinyl-substituted analog, 2-methoxy-4-vinylphenol (B128420) (MVP), has been used as a versatile platform for creating both thermoplastics and thermoset polymers. nih.govmdpi.com

By functionalizing the phenolic hydroxyl group of MVP, researchers have prepared a variety of hydrophobic monomers suitable for radical polymerization. nih.gov This approach allows for the synthesis of homopolymers and copolymers with a wide range of thermal properties, as evidenced by glass transition temperatures (Tg) varying from 5 °C to 117 °C depending on the nature of the functional group. nih.gov

Moreover, taking advantage of the styrene-like reactivity of MVP, divinylbenzene (B73037) (DVB)-like monomers have been created by linking two MVP units together with aliphatic chains of varying lengths. mdpi.com These difunctional monomers can be thermally crosslinked with thiol-bearing reagents to produce thermoset materials with different crosslinking densities. mdpi.com This strategy is conceptually analogous to the synthesis of bisphenols like 5,5'-methylenebis(2-methoxy-4-n-propylphenol), where two phenolic units are joined by a linker to create a monomer suitable for producing crosslinked polymer networks.

Elucidation of Natural Origins and Biosynthetic Pathways

Identification as a Metabolite within Complex Biological Systems

The metabolic fate of xenobiotics, such as the pesticide synergist piperonyl butoxide, has been a subject of scientific investigation. The metabolism of piperonyl butoxide is known to be complex, involving oxidative processes that target both the methylenedioxy ring and the ether side chain, leading to the formation of catechols and a variety of other breakdown products. nih.gov However, a thorough review of the available scientific literature does not confirm the formation of 4-{[2-(2-butoxyethoxy)ethoxy]methyl}-2-methoxy-5-propylphenol as a specific metabolite of piperonyl butoxide. The established metabolic pathways of piperonyl butoxide primarily involve cleavage of the methylenedioxy group and oxidation of the side chain, yielding compounds structurally distinct from 2-Methoxy-5-propylphenol derivatives. nih.gov

Hypothesized Biogenesis within Plant Secondary Metabolism

The biosynthetic origins of this compound are hypothesized to be closely related to the secondary metabolism of plants, specifically through the lignin (B12514952) biosynthetic pathway. Lignin, a complex polymer abundant in the cell walls of terrestrial plants, is primarily composed of phenylpropanoid units derived from the shikimate pathway. One of the key monolignols is coniferyl alcohol, which possesses a guaiacyl (2-methoxyphenol) unit. biosynth.com

This compound is considered a methoxylated derivative of coniferyl alcohol. biosynth.com The thermal or chemical degradation of lignin, such as during pyrolysis or in the production of bio-oils, can lead to the depolymerization of the lignin structure, releasing a variety of phenolic compounds. Among these are guaiacyl-type phenols, including derivatives with propyl side chains. The presence of this compound and its isomers, such as 4-propylguaiacol, in the products of lignin processing supports its origin from guaiacyl units within the lignin polymer.

Table 1: Lignin-Derived Phenols and their Relation to this compound

| Precursor Unit in Lignin | Representative Monolignol | Resulting Phenolic Structure | Example Compound |

| Guaiacyl unit | Coniferyl alcohol | Guaiacol (B22219) (2-methoxyphenol) | This compound |

| Syringyl unit | Sinapyl alcohol | Syringol (2,6-dimethoxyphenol) | 4-Propylsyringol |

Isolation Procedures from Natural Extracts Containing Related Methoxy-Propylphenols

The isolation of this compound and related compounds from complex mixtures, such as those derived from lignin processing or other natural extracts, typically involves a combination of extraction and purification techniques. While specific protocols for this compound are not extensively detailed, methods for the separation of its close isomer, 4-propylguaiacol, from lignin-derived bio-oils provide a relevant framework.

One effective method involves a multi-step extraction and crystallization process. rsc.orggoogle.com Initially, the raw bio-oil, rich in phenolic compounds, is subjected to extraction with a non-polar organic solvent, such as a mixture of n-heptane and n-hexane. google.com This step serves to separate the phenolic monomers from other components.

Subsequent steps exploit the acidic nature of the phenolic hydroxyl group. The extract containing the methoxy-propylphenols can be treated with an aqueous alkaline solution, such as potassium hydroxide (B78521) or sodium hydroxide. google.com This converts the phenols into their corresponding phenoxide salts, which are soluble in the aqueous phase, while non-acidic compounds remain in the organic phase.

The separation of different phenolic compounds can be achieved by carefully controlling the pH and temperature. For instance, fractional crystallization can be induced by adjusting the concentration of the alkali solution and cooling, which can selectively precipitate the potassium or sodium salts of specific phenols. google.com After filtration, the purified salt is neutralized with an acid to regenerate the free phenol (B47542), which can then be collected. Further purification can be achieved through techniques like distillation or chromatography.

Table 2: General Steps for Isolation of Methoxy-Propylphenols from Lignin Oil

| Step | Procedure | Purpose |

| 1. Solvent Extraction | Extraction of lignin oil with a hydrocarbon solvent (e.g., n-heptane/n-hexane mixture). | To concentrate the phenolic monomers and remove non-polar impurities. |

| 2. Alkaline Treatment | The extract is treated with an aqueous solution of potassium or sodium hydroxide. | To convert phenolic compounds into their water-soluble phenoxide salts, separating them from non-acidic components. |

| 3. Fractional Crystallization | The alkaline solution is cooled to induce crystallization of the phenoxide salts. | To separate different phenolic compounds based on their solubility. |

| 4. Acidification | The isolated phenoxide salt crystals are dissolved in water and neutralized with an acid. | To regenerate the purified free phenol. |

| 5. Final Purification | The resulting phenolic compound can be further purified by distillation or chromatography. | To achieve a high degree of purity. |

Mechanistic Investigations of Biological Activities in Vitro

Antimicrobial Effects and Associated Mechanisms (drawing insights from studies on related methoxy-propylphenols)

The antimicrobial properties of phenolic compounds are significantly influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. mdpi.com For methoxy-propylphenols, such as the structural isomer of 2-Methoxy-5-propylphenol, 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol), the antimicrobial activity is often linked to their interaction with bacterial cell membranes.

Studies on related methoxyphenols like eugenol (B1671780) and guaiacol (B22219) provide insight into the likely mechanisms of this compound. Eugenol, which shares the 2-methoxy-phenol core but has an allyl group instead of a propyl group, demonstrates notable antimicrobial activity. nih.gov The primary mechanism of action for many phenolic compounds involves increasing the permeability of the cytoplasmic membrane, leading to the loss of cellular integrity. nih.gov For example, studies have shown that phenols can cause conformational changes in membrane proteins and increase membrane fluidity in bacteria like S. aureus. nih.gov

The lipophilicity of the phenol (B47542), influenced by the alkyl side chain, is a critical factor. The addition of an allyl or propyl group increases the compound's ability to partition into the lipid bilayer of the bacterial cell membrane. nih.gov This disruption of the membrane can interfere with essential cellular processes, such as energy production and transport of nutrients, ultimately leading to bacterial cell death. The antimicrobial activity of PPs is mainly influenced by their chemical structures, such as the hydroxyl group (-OH), the prenyl group (-C5H9), and the methoxy (B1213986) group (–OCH3). mdpi.com

The table below summarizes the minimum inhibitory concentrations (MICs) for related phenolic compounds against various bacteria, illustrating the impact of structural variations on antimicrobial potency.

| Compound | Organism | MIC (µg/mL) |

| Eugenol (2-methoxy-4-allylphenol) | S. aureus | - |

| Guaiacol (2-methoxyphenol) | S. aureus | - |

| 2-allylphenol | S. aureus | 7.8 |

| 2-n-propylphenol | S. aureus | 15.62 |

| 2-methoxy-4-n-propylphenol | S. aureus | 7.8 |

Data extrapolated from studies on related phenolic compounds. nih.gov

Antiproliferative and Cytotoxic Activity in Cell-Based Assays (extrapolating from related natural phenolic compounds)

Natural phenolic compounds are widely investigated for their potential antiproliferative and cytotoxic effects against various cancer cell lines. nih.govtandfonline.com The activity of these compounds is closely tied to their chemical structure, including the degree of hydroxylation, methoxylation, and the nature of other substituents on the phenol ring. nih.govresearchgate.net

In the context of 2-methoxyphenols, research has shown that cytotoxicity can vary significantly based on the specific structure. nih.gov For example, a study comparing various 2-methoxyphenols found that compounds like curcumin (B1669340) and dehydrodiisoeugenol (B190919) exhibited greater cytotoxicity than eugenol or ferulic acid against human submandibular gland tumor cells. nih.gov This suggests that while the 2-methoxy-phenol scaffold is a common feature, other structural elements play a crucial role in determining the antiproliferative potential.

The antiproliferative mechanisms of phenolic compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. mdpi.com For this compound, it can be extrapolated that any potential antiproliferative activity would be influenced by the interplay between the hydroxyl, methoxy, and propyl groups in its interaction with cellular targets.

The following table presents the 50% cytotoxic concentration (CC50) for a series of related 2-methoxyphenols against a human tumor cell line.

| Compound | CC50 (µM) against HSG cells |

| Curcumin | >10 |

| Dehydrodiisoeugenol | 23 |

| Isoeugenol (B1672232) | 102 |

| Eugenol | 460 |

| Ferulic acid | 830 |

| 2-Methoxy-4-methylphenol | 1300 |

Data sourced from a study on 2-methoxyphenols. nih.gov

Antioxidant Properties and Molecular Mechanisms of Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govfrontiersin.org The primary mechanism of radical scavenging by phenols is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. scienceopen.com The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. scienceopen.com

The antioxidant capacity of a phenolic compound is heavily influenced by its molecular structure, including the number and position of hydroxyl groups and other substituents like methoxy groups. nih.govnih.gov The presence of a methoxy group, particularly at the ortho position to the hydroxyl group as in this compound, can enhance antioxidant activity. This is because the methoxy group can donate electrons, which helps to stabilize the phenoxyl radical formed after hydrogen donation. nih.gov

The radical scavenging activity of phenolic compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. nih.govnih.gov Studies comparing different phenolic structures have shown that those with multiple hydroxyl groups or a combination of hydroxyl and methoxy groups often exhibit superior scavenging activity. nih.gov For example, hydroxycinnamic acids like ferulic and caffeic acid are generally more potent scavengers than their corresponding benzoic acid counterparts. nih.gov

The propyl group at the para position in this compound may also contribute to its antioxidant properties by influencing its lipophilicity and interaction with lipid-based radicals.

The table below shows the radical scavenging activity of several phenolic compounds.

| Compound | DPPH Scavenging Capacity (µM) |

| Gallic acid | High |

| Caffeic acid | High |

| Protocatechuic acid | High |

| Ferulic acid | Moderate |

| Vanillic acid | Low |

Data represents relative scavenging capacity based on studies of various phenolic compounds. nih.gov

Enzyme Inhibition Studies and Structure-Activity Relationships (e.g., inhibition of bacterial reductases by related aryl ether inhibitors)

Aryl ethers and related phenolic compounds have been identified as inhibitors of various enzymes, including those essential for bacterial survival, such as reductases involved in fatty acid biosynthesis. nih.govnih.gov For example, the diaryl ether triclosan (B1682465) is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis pathway. nih.gov

Structure-activity relationship (SAR) studies of these inhibitors reveal that specific structural features are critical for potent enzyme inhibition. nih.govresearchgate.netdissertation.comacs.org For inhibitors of bacterial reductases, the interactions often involve the formation of a stable ternary complex with the enzyme and a cofactor like NAD+. nih.gov The substituents on the aromatic rings of these inhibitors play a crucial role in determining binding affinity. nih.govnih.gov

In the case of triclosan analogues, the presence and position of chlorine atoms on the phenyl rings dramatically affect the inhibitory potency against FabI. nih.gov This highlights the importance of specific electronic and steric interactions within the enzyme's active site. While this compound is not a diaryl ether, its aryl ether linkage (methoxy group) and phenolic nature suggest it could potentially interact with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methoxy and propyl groups can engage in hydrophobic interactions.

The inhibition of enzymes like dihydrofolate reductase by various heterocyclic compounds also provides insights into the principles of structure-based inhibitor design. nih.govacs.org The design of potent inhibitors often relies on creating molecules that complement the shape and electronic environment of the enzyme's active site. Therefore, the potential of this compound as an enzyme inhibitor would depend on its ability to fit into and interact with the specific residues of a target enzyme's active site.

| Inhibitor Class | Target Enzyme | Key Structural Features for Activity |

| Diaryl ethers (e.g., Triclosan) | Enoyl-ACP Reductase (FabI) | Specific halogen substitutions on phenyl rings |

| Diazaborines | Enoyl-ACP Reductase (FabI) | Covalent adduct formation with NAD+ |

| Pteridines/Pyrimidines | Dihydrofolate Reductase | Mimicry of the natural substrate (dihydrofolate) |

Molecular Interactions with Biological Receptors or Pathways (e.g., synergistic effects in insect chemosensation demonstrated by related compounds)

Phenolic compounds, including methoxyphenols, can interact with various biological receptors and pathways, leading to a range of physiological effects. An interesting area of research is the role of these compounds in modulating the behavior of insects through interactions with their chemosensory systems. mdpi.com Some plant-derived volatile compounds, including phenolics, can act as insect repellents or attractants, and their effectiveness can be enhanced through synergistic interactions when used in combination. mdpi.comnih.gov

For instance, studies on the maize weevil (Sitophilus zeamais) have shown that certain monoterpenoids and phenylpropanoids can inhibit key enzymes in the insect's nervous system, such as acetylcholinesterase (AChE). mdpi.com The inhibitory activity is often structure-dependent, with specific functional groups and stereochemistry influencing the potency. mdpi.com It is plausible that this compound, as a volatile phenolic compound, could interact with insect olfactory receptors or enzymes.

Furthermore, phenolic compounds have been shown to act synergistically with conventional antibiotics against pathogenic bacteria. nih.gov A study using grape pomace extract, rich in phenolic compounds like quercetin (B1663063) and gallic acid, demonstrated that the extract could significantly reduce the minimum inhibitory concentration (MIC) of various antibiotics against S. aureus and E. coli. nih.gov This synergy suggests that the phenolic compounds may be acting on different targets than the antibiotics or are facilitating the uptake of the antibiotics, possibly by disrupting the bacterial membrane.

The molecular interactions underlying these synergistic effects are complex but point to the ability of phenolic compounds to modulate biological pathways in a multi-targeted manner. nih.gov The potential of this compound to engage in such interactions would be dictated by its specific physicochemical properties and its ability to bind to relevant biological receptors or enzymes.

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for isolating 2-Methoxy-5-propylphenol from other compounds and determining its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Key parameters in the GC analysis of this compound include the type of column, temperature programming, and the detector. Capillary columns, such as those with a CP-Wax 52CB stationary phase, are often utilized. nist.gov A typical temperature program might involve holding the initial temperature, followed by a gradual increase to a final temperature to ensure the elution of all compounds of interest. nist.gov Flame Ionization Detectors (FID) are commonly used for the quantitation of organic compounds like this compound due to their high sensitivity and wide linear range. The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier under specific chromatographic conditions. For instance, a study on alkyl and alkenyl substituted guaiacols recorded the GC retention times for these compounds for comparison. lookchem.com

Table 1: Typical Gas Chromatography (GC) Parameters for Phenolic Compounds

| Parameter | Value/Type |

| Column Type | Capillary, e.g., DB-1, CP-Wax 52CB nist.govosha.gov |

| Carrier Gas | Hydrogen or Nitrogen osha.gov |

| Injector Temperature | 240 °C osha.gov |

| Detector Temperature | 240 °C (FID) osha.gov |

| Temperature Program | e.g., 80 °C hold, then ramp at 10 °C/min osha.gov |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for this compound might employ a C18 column as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is frequently achieved using a UV detector, as the phenolic ring in this compound absorbs UV light. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Table 2: Example of HPLC Conditions for a Related Compound, 2-Methoxy-4-propylphenol (B1219966)

| Parameter | Value/Type |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detector | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) sielc.com |

| Application | Suitable for preparative separation and pharmacokinetics sielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique often used for preliminary analysis, reaction monitoring, and screening. It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized under UV light or by using a staining reagent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for the structural elucidation of unknown compounds and for the sensitive detection of trace amounts of substances.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information. In ESI-MS/MS, ions are generated in the ESI source, and a specific precursor ion (e.g., the molecular ion of this compound) is selected. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed.

The fragmentation pattern is characteristic of the compound's structure and can be used for its unambiguous identification. This technique is highly specific and sensitive, making it suitable for trace analysis in complex matrices. The fragmentation of similar compounds can provide clues for identification; for example, the fragmentation of rhamnose-containing compounds yields a characteristic oxonium ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Comparison

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. elsevier.com As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer provides a mass spectrum for each eluting peak, which is essentially a molecular fingerprint.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ), as well as a series of fragment ion peaks resulting from the fragmentation of the molecule in the ion source. biosynth.comnist.gov These fragmentation patterns are highly reproducible and can be compared to spectral libraries for positive identification. GC-MS is widely used for the analysis of volatile and semi-volatile compounds in various fields, including environmental analysis, food chemistry, and forensics. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for the related compound 2-methoxy-4-propylphenol, which shows a top peak at m/z 137 and a second highest at m/z 166. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 167.10666 | 134.3 |

| [M+Na]+ | 189.08860 | 142.8 |

| [M-H]- | 165.09210 | 137.1 |

| [M+NH4]+ | 184.13320 | 154.9 |

| [M+K]+ | 205.06254 | 140.9 |

| [M+H-H2O]+ | 149.09664 | 129.1 |

| Data from PubChemLite, calculated using CCSbase. uni.lu |

Fragmentation Pattern Analysis for Isomer Differentiation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds. In the case of this compound and its isomers, such as 2-Methoxy-4-propylphenol (dihydroeugenol), the analysis of fragmentation patterns is key to their differentiation. While both isomers have the same molecular formula (C₁₀H₁₄O₂) and molecular weight (166.22 g/mol ), their distinct substitution patterns on the phenol (B47542) ring lead to unique fragmentation pathways upon electron ionization. nist.govnih.govnist.gov

The mass spectrum of 2-Methoxy-4-propylphenol, for instance, exhibits characteristic fragments that can be used for its identification. nist.gov The molecular ion peak [M]⁺ at m/z 166 is a primary indicator. Subsequent fragmentation often involves the loss of a methyl group (-CH₃) from the methoxy (B1213986) substituent, leading to a significant peak at m/z 151. Another common fragmentation pathway is the benzylic cleavage of the propyl group, resulting in the loss of an ethyl radical (-C₂H₅) to form a stable ion at m/z 137.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For the closely related isomer, 2-Methoxy-4-propylphenol, the ¹H NMR spectrum in CDCl₃ shows distinct signals: a triplet for the methyl protons of the propyl group (~0.94 ppm), a sextet for the methylene (B1212753) protons adjacent to the methyl group (~1.61 ppm), a triplet for the methylene protons attached to the aromatic ring (~2.52 ppm), a singlet for the methoxy protons (~3.79 ppm), a singlet for the phenolic hydroxyl proton (~5.47 ppm), and signals for the aromatic protons in the range of 6.68-6.83 ppm. blogspot.comchegg.com The splitting patterns (multiplicity) of the propyl group signals are particularly informative, confirming the n-propyl structure. chegg.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. For 2-Methoxy-4-propylphenol, the ¹³C NMR spectrum in CDCl₃ shows signals for the propyl group carbons (δ ~13.8, 24.9, 37.8 ppm), the methoxy carbon (δ ~55.9 ppm), and the aromatic carbons, including those bearing the hydroxyl and methoxy groups (δ ~111.1, 114.2, 121.0, 134.7, 143.6, 146.4 ppm). blogspot.com The specific chemical shifts of the aromatic carbons are highly sensitive to the positions of the substituents, allowing for clear differentiation from the 5-propyl isomer.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 0.94 (t, J = 7.3 Hz, 3H) | -CH₂CH₂CH₃ | 13.8 | -CH₂CH₂CH₃ |

| 1.61 (sext, J = 7.5 Hz, 2H) | -CH₂CH₂CH₃ | 24.9 | -CH₂CH₂CH₃ |

| 2.52 (t, J = 7.6 Hz, 2H) | -CH₂CH₂CH₃ | 37.8 | -CH₂CH₂CH₃ |

| 3.79 (s, 3H) | -OCH₃ | 55.9 | -OCH₃ |

| 5.47 (s, 1H) | -OH | 111.1 | Aromatic CH |

| 6.68 (d, J = 7.4 Hz, 2H) | Aromatic CH | 114.2 | Aromatic CH |

| 6.83 (d, J = 7.8 Hz, 1H) | Aromatic CH | 121.0 | Aromatic CH |

| 134.7 | Aromatic C-C₃H₇ | ||

| 143.6 | Aromatic C-OH | ||

| 146.4 | Aromatic C-OCH₃ |

Data sourced from Organic Spectroscopy International. blogspot.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 2-Methoxy-4-propylphenol, shows characteristic absorption bands. nist.gov A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the propyl group appear in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the methoxy group are typically observed around 1260 cm⁻¹ and 1030 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions in the benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents on the ring. For 2-Methoxy-4-propylphenol, the UV-Vis spectrum would be expected to show absorption maxima that are shifted compared to unsubstituted phenol, due to the electronic effects of the methoxy and propyl groups. nih.gov

Hyphenated Analytical Techniques (e.g., GC-Olfactometry for sensory analysis of related odorous compounds)

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. mdpi.comnih.gov This method is particularly useful for identifying odor-active compounds in complex mixtures, such as those found in food aromas and fragrances. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odors of the eluting compounds. mdpi.com

Surface Analytical Techniques for Catalyst Characterization in Transformation Processes (e.g., XPS, XRD)

In catalytic transformation processes involving this compound or related compounds, the characterization of the catalyst's surface is critical for understanding its activity and selectivity. X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful surface-sensitive techniques employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface of a catalyst. researchgate.net This is crucial for determining the oxidation states of active metals and understanding the nature of surface species that may influence the catalytic reaction. For example, in reactions involving mixed-oxide catalysts, XPS can reveal the presence of different metal oxides and oxygen species, which can correlate with catalytic performance. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties, including electronic characteristics and the energetics of chemical reactions.

For a related compound, isoeugenol (B1672232) (2-methoxy-4-(prop-1-en-1-yl)phenol), DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been performed to analyze its optimized geometry, electronic properties, and spectroscopic features. researchgate.netijsrst.com Such calculations typically provide data on:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting molecular electrostatic potential. These are crucial for understanding reactivity.

Reaction Energetics: Calculation of thermodynamic properties like heat capacity, entropy, and enthalpy can help predict the feasibility and outcomes of chemical reactions involving the compound. ijsrst.com

The electronic properties of phenolic compounds, influenced by their substituents, are key determinants of their antioxidant activity. The ability to donate a hydrogen atom from the hydroxyl group is a primary mechanism of antioxidant action, and DFT can be used to calculate the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant potential.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of 2-methoxy-5-propylphenol over time.

MD simulations would allow for the exploration of the molecule's conformational landscape. The propyl chain and the methoxy (B1213986) group have rotational freedom, leading to various possible spatial arrangements (conformers). Understanding the relative energies and populations of these conformers is important as the three-dimensional shape of a molecule can significantly impact its biological activity and physical properties.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. For instance, simulating the compound in a water box would reveal details about its hydration and solubility. In the context of its potential biological applications, such as its role as an antimicrobial agent, MD simulations could be employed to model its interaction with bacterial cell membranes or specific enzymes. ontosight.ai These simulations can elucidate the binding modes and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined biological activities.

For a compound like this compound, QSAR studies could be employed to predict its potential biological activities, such as antimicrobial, antioxidant, or antifungal properties. ontosight.aiontosight.ai The process would involve:

Data Collection: Gathering a dataset of phenolic compounds with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that links the descriptors to the observed activity. plos.org

Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

A validated QSAR model could then be used to predict the biological activity of this compound and other related, untested compounds, thereby guiding synthetic efforts and biological screening. Studies have shown the effectiveness of machine learning approaches in predicting the bioactivity of compounds with high accuracy. plos.org

Cheminformatics and Prediction of Physicochemical Descriptors (e.g., Collision Cross Section)

Cheminformatics involves the use of computational methods to analyze and manage chemical data. One of its key applications is the prediction of physicochemical properties directly from a compound's structure, which is crucial for drug discovery and development.

For this compound, various physicochemical descriptors can be predicted using cheminformatics tools. These include properties like logP (a measure of lipophilicity), solubility, and pKa. nih.govechemi.com

A particularly important descriptor in modern analytical chemistry is the Collision Cross Section (CCS) . CCS is a measure of the size and shape of an ion in the gas phase and is determined using ion mobility-mass spectrometry (IM-MS). Predicting CCS values is valuable for identifying unknown compounds in complex mixtures.

Recent advancements have led to the development of machine learning models that can predict the CCS of molecules with high accuracy using 2D or 3D molecular descriptors. nih.govresearchgate.netmdpi.com These models are trained on large datasets of experimentally measured CCS values. For this compound, predicted CCS values for different adducts have been calculated using such methods. uni.lu

Table of Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.10666 | 134.3 |

| [M+Na]⁺ | 189.08860 | 142.8 |

| [M-H]⁻ | 165.09210 | 137.1 |

| [M+NH₄]⁺ | 184.13320 | 154.9 |

| [M+K]⁺ | 205.06254 | 140.9 |

| [M+H-H₂O]⁺ | 149.09664 | 129.1 |

| [M+HCOO]⁻ | 211.09758 | 157.6 |

| [M+CH₃COO]⁻ | 225.11323 | 178.0 |

| [M+Na-2H]⁻ | 187.07405 | 140.2 |

| [M]⁺ | 166.09883 | 136.4 |

| [M]⁻ | 166.09993 | 136.4 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

These predicted CCS values, along with other predicted physicochemical descriptors, serve as valuable tools for the identification and characterization of this compound in various analytical applications.

Environmental Chemical Transformations and Degradation Pathways

Chemical Stability and Photochemical Degradation under Environmental Conditions

The chemical stability of 2-Methoxy-5-propylphenol is influenced by its phenolic hydroxyl group and the methoxy (B1213986) and propyl substituents on the aromatic ring. While stable under standard conditions, it is susceptible to degradation upon exposure to environmental factors like sunlight.

Photochemical degradation is a significant abiotic pathway for the transformation of phenolic compounds in the environment. For instance, studies on guaiacol (B22219) (2-methoxyphenol), a structurally related compound, demonstrate that it undergoes degradation under solar radiation. The photochemical processes can be enhanced by the presence of photosensitizers.

The main products from the pyrolysis of guaiacol, which can be considered an analogue for the thermal degradation of this compound, include pyrocatechol, o-hydroxybenzaldehyde, and methylcatechols acs.org. Photochemical reactions in aqueous environments can lead to the formation of oligomers and other low-volatility, light-absorbing products researchgate.net. The presence of the propyl group at the 5-position is expected to influence the reaction kinetics and the specific nature of the degradation products, but the fundamental photochemical pathways are likely to be similar to those of other guaiacol derivatives.

| Parameter | Finding | Related Compound |

| Primary Degradation Products (Pyrolysis) | Pyrocatechol, o-hydroxybenzaldehyde, methylcatechols | Guaiacol |

| Aqueous Photodegradation Products | Oligomers, low-volatility compounds | Guaiacol |

Abiotic Oxidation Mechanisms (e.g., formation of quinone methide intermediates as observed for related phenols)

Abiotic oxidation is a critical transformation pathway for phenolic compounds in soils and aquatic environments, often mediated by metal oxides or advanced oxidation processes.

The oxidation of guaiacol by manganese peroxidase (MnP), an enzyme found in some fungi, in the presence of Mn(II) and hydrogen peroxide, leads to the formation of several products, including 2,6-dimethoxy-1,4-benzoquinone (B191094) researchgate.net. This suggests that oxidation of the aromatic ring is a key degradation step. Fenton and photo-Fenton processes, which involve the generation of highly reactive hydroxyl radicals, have been shown to effectively degrade guaiacol, achieving significant removal of chemical oxygen demand (COD) nih.gov. These processes typically follow pseudo-first-order kinetics nih.gov.

A key mechanistic aspect of phenol (B47542) oxidation is the potential formation of quinone methide intermediates. These are reactive species that can be generated through the two-electron oxidation of para- and ortho-hydroxy toluenes and their derivatives nih.gov. The oxidation of phenols like 2,6-di-tert-butyl-4-methylphenol is known to proceed through phenoxy radical intermediates, which can then lead to the formation of quinone methides nih.gov. In the case of this compound, oxidation could lead to the formation of a phenoxy radical, which could then potentially rearrange or be further oxidized to a quinone methide. These reactive intermediates can then undergo various reactions, including dimerization and nucleophilic addition, leading to a variety of transformation products nih.govrsc.org. While direct evidence for quinone methide formation from this compound is not extensively documented, the established reactivity of similar phenols strongly suggests this as a plausible transformation pathway.

| Oxidation Process | Key Findings | Related Compound(s) |

| Manganese Peroxidase (MnP) Oxidation | Formation of 2,6-dimethoxy-1,4-benzoquinone | Guaiacol |

| Fenton/Photo-Fenton Oxidation | Effective COD removal, pseudo-first-order kinetics | Guaiacol |

| Quinone Methide Formation | Generated from two-electron oxidation of substituted phenols via phenoxy radicals | p- and o-hydroxy toluenes |

Biotic Transformation Pathways in Microorganisms and Enzyme Systems

The biodegradation of this compound is expected to be carried out by various microorganisms capable of utilizing aromatic compounds as a carbon and energy source. Research on structurally similar compounds provides significant insight into the likely enzymatic pathways involved.

Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including alkylated guaiacols. nih.govpnas.orgnih.gov Strains such as Rhodococcus rhodochrous and Rhodococcus jostii can utilize 4-propylguaiacol, a close structural analogue of this compound, as a sole growth substrate nih.gov. The initial step in the degradation of 4-alkylguaiacols by these bacteria is often O-demethylation, catalyzed by cytochrome P450 monooxygenases, to form the corresponding alkylcatechol pnas.orgnih.gov. This is followed by ring cleavage, which can occur via either ortho- or meta-cleavage pathways, depending on the specific strain and the substitution pattern of the catechol intermediate pnas.orgnih.gov. For instance, the degradation of 4-propylguaiacol in Rhodococcus has been shown to proceed through a meta-cleavage pathway nih.gov.

Pseudomonas species are also known for their versatile metabolism of aromatic compounds, including phenols and their derivatives nih.govnih.govresearchgate.net. They typically degrade phenols by first hydroxylating the aromatic ring to form a catechol, which is then cleaved by either ortho- or meta-pathways nih.govnih.gov.

The degradation of 5-nitroguaiacol by Rhodococcus opacus has been documented, indicating that substitution at the 5-position does not preclude microbial degradation researchgate.net. This further supports the likelihood that this compound is susceptible to microbial transformation. The initial steps likely involve either O-demethylation or hydroxylation of the aromatic ring, followed by ring fission.

| Microorganism/Enzyme System | Transformation Pathway | Substrate(s) |

| Rhodococcus spp. | O-demethylation (Cytochrome P450), meta-cleavage of resulting catechol | 4-Alkylguaiacols (e.g., 4-propylguaiacol) |

| Pseudomonas spp. | Hydroxylation to catechol, ortho- or meta-cleavage | Phenol and derivatives |

| Rhodococcus opacus | Degradation with stoichiometric release of nitrite | 5-Nitroguaiacol |

Emerging Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Specific Transformations

The transformation of 2-Methoxy-5-propylphenol and related lignin-derived compounds is a key area of research. Scientists are actively developing novel catalytic systems to achieve specific chemical modifications.

One area of focus is hydrodeoxygenation (HDO), a process to remove oxygen from bio-oil compounds. Researchers have investigated the use of bimetallic catalysts, such as iron-nickel (FeNi) supported on zeolites like H-Beta-300, for the solventless HDO of dihydroeugenol. rsc.org These catalysts have shown high selectivity, achieving up to 80% conversion to the desired oxygen-free products at 300°C and 30 bar of hydrogen. rsc.org The characterization of these catalysts involves a suite of advanced techniques, including electron microscopy, spectroscopy, and temperature-programmed reduction, to understand their structure and performance. rsc.org

Another significant area is the conversion of 2-methoxy-4-propylphenol (B1219966) to phenol (B47542), a valuable chemical feedstock. Studies have explored bifunctional catalytic systems, such as a combination of molybdenum phosphide (B1233454) on silica (B1680970) (MoP/SiO2) and HZSM-5 zeolite. tue.nl This system has demonstrated high phenol yields, close to 90 mol%, at 350°C. tue.nl The MoP/SiO2 catalyst is particularly effective for selective demethoxylation. tue.nl Furthermore, ruthenium-catalyzed olefin cross-metathesis has been employed to synthesize new derivatives of related compounds, demonstrating the potential for creating novel molecules with specific functionalities. mdpi.com

Future research will likely focus on designing even more efficient, selective, and stable catalysts. The use of earth-abundant metals to replace precious metals is a key trend, aiming for more cost-effective and sustainable processes. tue.nl

| Catalyst System | Transformation | Key Findings | Reference |

|---|---|---|---|

| FeNi/H-Beta-300 | Hydrodeoxygenation of dihydroeugenol | 80% selectivity to oxygen-free compounds at ~80% conversion. | rsc.org |

| MoP/SiO2 + HZSM-5 | Conversion of 2-methoxy-4-propylphenol to phenol | Phenol yield close to 90 mol%. | tue.nl |

| Ruthenium-based catalysts | Olefin cross-metathesis | Good yields and high conversion rates for derivative synthesis. | mdpi.com |

Identification of Undiscovered Biological Targets and Therapeutic Potential

While the primary focus of current research is on catalytic applications, the biological potential of this compound and its derivatives is an emerging area of interest. Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai

The structural similarity of this compound to eugenol (B1671780), a well-studied compound with known therapeutic properties, suggests that it may also possess valuable pharmacological activities. Eugenol has been investigated for its potential in various health areas, including as an anticancer, neuroprotective, and antimicrobial agent. nih.govnih.gov For instance, studies have explored the anticancer mechanisms of eugenol, highlighting its ability to induce apoptosis in cancer cells. nih.gov

The antimicrobial properties of dihydroeugenol have also been a subject of study. Research has demonstrated its potential as an antimicrobial agent, for example, when incorporated into whey protein isolate films. researchgate.net Furthermore, the structural features of this compound, including its hydroxyl and methoxy (B1213986) groups, make it a candidate for interacting with various biological targets. ontosight.ai

Future research in this area will likely involve screening this compound and its synthesized derivatives against a wide range of biological targets to identify potential therapeutic applications. This could lead to the development of new drugs for various diseases.

Integration into Sustainable Chemical Processes and Biorefinery Concepts

This compound is considered a key platform chemical in the context of biorefineries, which aim to convert biomass into valuable products. As a lignin-derived monomer, it represents a renewable alternative to fossil fuel-based feedstocks for the chemical industry. biosynth.comresearchgate.net

The development of efficient catalytic processes to convert lignin (B12514952) into compounds like this compound is a crucial step in realizing the potential of biorefineries. researchgate.netacs.org Research into the hydrodeoxygenation and other transformations of this compound is directly aligned with the goals of creating sustainable chemical processes. rsc.orgtue.nl The conversion of this compound into other valuable chemicals, such as phenol, further enhances its role in a circular bio-economy. tue.nl

Moreover, the synthesis of polymers from this compound and its derivatives is another promising avenue for its integration into sustainable processes. For example, dihydroeugenol acrylate (B77674) has been synthesized and shown to have high polymerization activity, opening up possibilities for creating bio-based polymers. nih.gov

Application of Advanced Omics Technologies for Comprehensive Characterization

A comprehensive understanding of the biological effects and metabolic fate of this compound requires the application of advanced "omics" technologies. These include genomics, proteomics, and metabolomics, which allow for a large-scale study of genes, proteins, and metabolites.

While specific omics studies on this compound are still emerging, research on related compounds provides a framework for future investigations. For example, metabolomics has been used to study the human metabolism of various compounds, and similar approaches could be applied to trace the metabolic pathways of this compound in biological systems.

Proteomics can be used to identify the protein targets of this compound, shedding light on its mechanism of action. This information is crucial for understanding its potential therapeutic effects and any potential toxicity.

Future research will likely see the increasing application of these high-throughput technologies to create a detailed biological profile of this compound, accelerating the discovery of its potential applications in medicine and biotechnology.

Computational Design of Novel Derivatives with Enhanced Properties

Computational modeling and in silico techniques are powerful tools for accelerating the design and development of new molecules with improved properties. patheon.com These methods can be applied to this compound to design novel derivatives with enhanced catalytic activity, specific biological functions, or improved physical properties.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific protein targets. nih.gov This can help in identifying promising candidates for drug development. For instance, in silico studies have been used to investigate the potential of eugenol derivatives as inhibitors of efflux pumps in bacteria, a mechanism of antibiotic resistance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the chemical structure of this compound derivatives with their observed biological activity or catalytic performance. This information can then be used to guide the synthesis of new compounds with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and disposal of 2-Methoxy-5-propylphenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal agencies for incineration or neutralization to minimize environmental release .

- Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Catalytic Selection : Use palladium or copper catalysts for methoxy and propyl group coupling, as seen in analogous phenolic ether syntheses .

- Reaction Monitoring : Employ HPLC or GC-MS to track intermediate formation (e.g., 5-propylguaiacol) and adjust reaction time/temperature accordingly.

- Purification : Perform column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm methoxy (-OCH) and propyl (-CHCHCH) substituents. Compare chemical shifts with databases (e.g., 2-Methoxy-4-propylphenol: δ 3.85 ppm for OCH) .

- Purity Assessment : Validate via HPLC (C18 column, mobile phase: methanol/water 70:30, UV detection at 280 nm) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across different studies?

- Methodological Answer :

- Endpoint Analysis : Compare systemic toxicity (e.g., LD) vs. dermal sensitization thresholds, as conflicting endpoints may drive variability. For example, IFRA standards prioritize the lowest safe concentration across endpoints .

- In vitro/In vivo Correlation: Use RIFM’s tiered testing framework (e.g., KeratinoSens™ assays for sensitization, followed by murine models) to resolve discrepancies .

- Data Table :

| Endpoint | Study A (mg/kg) | Study B (mg/kg) | Recommended Threshold |

|---|---|---|---|

| Dermal LD | 1,200 | 950 | 800 |

| Systemic NOAEL | 50 | 30 | 25 |

Q. What advanced spectroscopic techniques are recommended for elucidating the structure of this compound derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae (e.g., CHO) with <5 ppm error.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., regioisomers like 2-Methoxy-4-propylphenol) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., brominated analogs) .

Q. How can computational modeling guide the study of this compound’s environmental fate?